N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride
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Overview
Description
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound is known for its potential pharmacological applications, particularly in the field of drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride typically involves the condensation of 3-methylflavone-8-carboxylic acid with N-Methyl-3-piperidinyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced technologies such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a muscarinic antagonist, blocking the actions of endogenous acetylcholine on muscarinic receptors . This leads to various pharmacological effects, including muscle relaxation and spasmolytic activity .
Comparison with Similar Compounds
Similar Compounds
Flavoxate: A muscarinic antagonist with similar pharmacological properties.
Piperidine Derivatives: Various piperidine-based compounds with diverse biological activities.
Uniqueness
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific chemical structure, which combines the piperidine moiety with the flavone scaffold. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
86433-34-3 |
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Molecular Formula |
C23H24ClNO4 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H23NO4.ClH/c1-15-20(25)18-11-6-12-19(23(26)27-17-10-7-13-24(2)14-17)22(18)28-21(15)16-8-4-3-5-9-16;/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3;1H |
InChI Key |
LKTLONILMAGBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCCN(C3)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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